Phenazoviridin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenazoviridin is an antihypoxic agent.

Applications De Recherche Scientifique

Antioxidant Properties

Phenazoviridin is recognized as a potent free radical scavenger. It has demonstrated significant inhibitory effects on lipid peroxidation, which is crucial in preventing cellular damage caused by oxidative stress.

- Case Study : In experiments involving mice subjected to acute hypoxia induced by potassium cyanide (KCN), this compound exhibited superior protective effects compared to indeloxazine, highlighting its potential for neuroprotective applications in conditions of ischemia .

| Study | Model | Outcome |

|---|---|---|

| Shindo et al. (2012) | Mice | Higher protective activity against KCN-induced hypoxia |

| Chandra et al. (2019) | Rat liver microsomes | Strong inhibition of lipid peroxidation |

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Its mechanism involves the generation of reactive oxygen species, which can damage bacterial cells.

- Case Study : A study indicated that this compound had a Minimum Inhibitory Concentration (MIC) of 35 µg/mL against certain penicillin-resistant strains of Streptococcus pneumoniae, showcasing its potential as an alternative antibiotic agent .

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Streptococcus pneumoniae | 35 | Induction of reactive oxygen species |

Potential in Cancer Therapy

Given its redox properties, this compound may also have applications in cancer treatment. Its ability to induce oxidative stress in cancer cells could be harnessed for therapeutic purposes.

- Research Insight : The compound's redox-active nature allows it to promote the formation of toxic reactive oxygen species selectively in cancer cells, which could potentially lead to apoptosis and inhibit tumor growth .

Bioproduction and Commercial Applications

The biosynthesis of this compound can be achieved through engineered microbial strains, enhancing its production for commercial use. This aspect is particularly relevant in the context of sustainable biomanufacturing practices.

- Case Study : Research on Pseudomonas aeruginosa has led to improved yields of phenazine derivatives, including this compound, through metabolic engineering approaches .

Summary of Applications

This compound's multifaceted applications span across various fields:

- Antioxidant : Protects against oxidative stress and lipid peroxidation.

- Antimicrobial : Effective against resistant bacterial strains.

- Cancer Therapy : Potential for inducing apoptosis in cancer cells.

- Bioproduction : Sustainable production via microbial engineering.

Propriétés

Numéro CAS |

155233-15-1 |

|---|---|

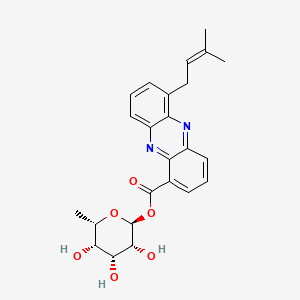

Formule moléculaire |

C24H26N2O6 |

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate |

InChI |

InChI=1S/C24H26N2O6/c1-12(2)10-11-14-6-4-8-16-18(14)25-17-9-5-7-15(19(17)26-16)23(30)32-24-22(29)21(28)20(27)13(3)31-24/h4-10,13,20-22,24,27-29H,11H2,1-3H3/t13-,20+,21+,22+,24-/m0/s1 |

Clé InChI |

YYAZCIFRQFQQRH-PQILALKLSA-N |

SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

155233-15-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester phenazoviridin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.